molecular formula C15H20N2O2 B5250236 N-cycloheptyl-N'-phenylethanediamide

N-cycloheptyl-N'-phenylethanediamide

Cat. No.: B5250236
M. Wt: 260.33 g/mol
InChI Key: UKRFMGWOEAOJSZ-UHFFFAOYSA-N
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Description

However, several structurally related ethanediamides (oxalamides) are documented.

Properties

IUPAC Name

N-cycloheptyl-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(16-12-8-4-1-2-5-9-12)15(19)17-13-10-6-3-7-11-13/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRFMGWOEAOJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-N’-phenylethanediamide typically involves the reaction of cycloheptylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-cycloheptyl-N’-phenylethanediamide can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-cycloheptyl-N’-phenylethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-phenylethanediamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with ethanediamides, such as substituted phenyl groups or cyclic moieties. Key differences lie in their substituents, physicochemical properties, and applications.

N-(1,3-Benzodioxol-5-ylmethyl)-N′-Phenylethanediamide

  • Molecular Formula : C₁₆H₁₄N₂O₄
  • Molecular Weight : 298.30 g/mol
  • This structure is associated with increased metabolic stability compared to simpler phenyl derivatives .
  • Applications: Not explicitly stated in evidence, but benzodioxole-containing compounds are often explored in medicinal chemistry for CNS-targeted activity.

N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-Phenylethanediamide

  • Molecular Formula : C₁₂H₁₆N₂O₅
  • Molecular Weight : 268.27 g/mol
  • Key Features: Contains a highly polar, branched hydroxyalkyl chain. This structure likely improves solubility in aqueous media but may reduce membrane permeability.

N,N'-Diacetyl-1,4-phenylenediamine

  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.22 g/mol
  • Key Features : Symmetric diacetylated phenylenediamine. The acetyl groups reduce reactivity compared to primary amines, making it suitable as a stabilizer or intermediate in polymer chemistry .

Benzathine Benzylpenicillin

  • Chemical Structure : A dibenzylethylenediamine salt of benzylpenicillin.
  • Key Features : Demonstrates how ethanediamine derivatives can act as counterions to enhance drug stability and bioavailability. This compound’s prolonged-release profile is attributed to the low solubility of the benzathine ion .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-(1,3-Benzodioxol-5-ylmethyl)-N′-Phenylethanediamide C₁₆H₁₄N₂O₄ 298.30 Benzodioxole, phenyl High aromaticity, metabolic stability
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-Phenylethanediamide C₁₂H₁₆N₂O₅ 268.27 Branched hydroxyalkyl chain High polarity, discontinued commercial status
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ 192.22 Diacetyl, phenylenediamine Polymer intermediate, stabilizer
Benzathine Benzylpenicillin Complex salt Variable Dibenzylethylenediamine, penicillin Prolonged antibiotic release

Research Findings and Limitations

  • Structural Impact on Solubility : Hydroxyalkyl-substituted ethanediamides (e.g., C₁₂H₁₆N₂O₅) exhibit higher polarity but face synthesis or stability issues, limiting commercial viability .
  • Aromatic vs.
  • Industrial Relevance : Symmetric derivatives like N,N'-diacetyl-1,4-phenylenediamine serve niche roles in polymer chemistry due to their stability .

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